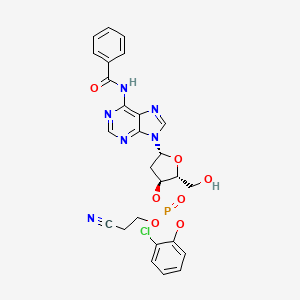
3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an adenylic acid backbone modified with benzoyl and deoxy groups, and esterified with 2-chlorophenyl and 2-cyanoethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester typically involves multiple steps. The process begins with the preparation of the adenylic acid derivative, followed by benzoylation and deoxygenation. The final step involves esterification with 2-chlorophenyl and 2-cyanoethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl ester
- 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-cyanoethyl ester
Uniqueness
3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its combined esterification with both 2-chlorophenyl and 2-cyanoethyl groups. This dual modification imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
69434-23-7 |
|---|---|
Molekularformel |
C26H24ClN6O7P |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C26H24ClN6O7P/c27-18-9-4-5-10-19(18)39-41(36,37-12-6-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-7-2-1-3-8-17/h1-5,7-10,15-16,20-22,34H,6,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1 |
InChI-Schlüssel |
NWCUSZKCOKMJIF-SDHLMFEHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


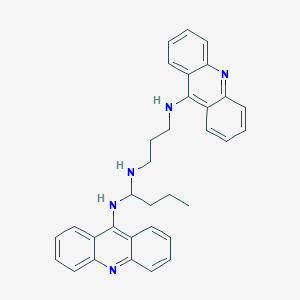
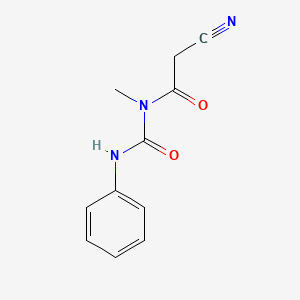
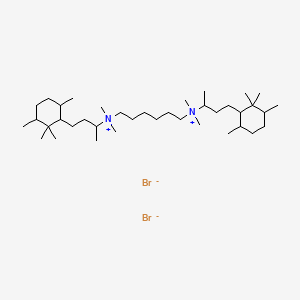
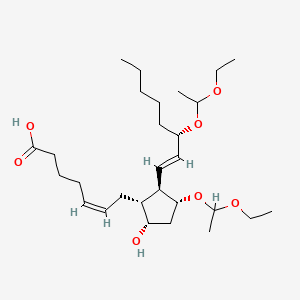

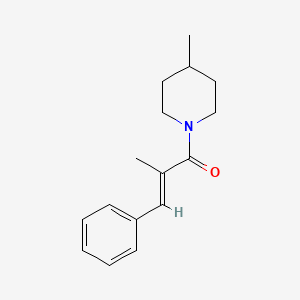
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
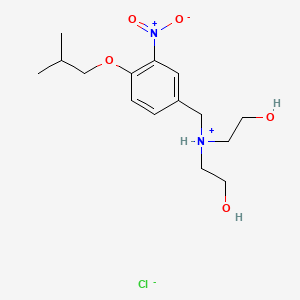
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


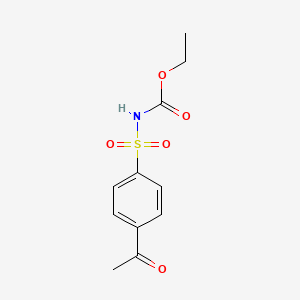
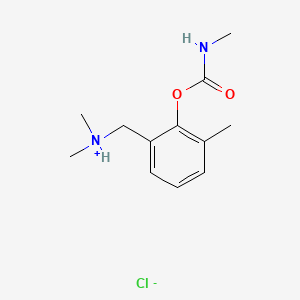
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
